3,4,5-Trimethyl-1,3-thiazole

Organic Synthesis Medicinal Chemistry Chemical Biology

3,4,5-Trimethyl-1,3-thiazole is a trisubstituted derivative of the 1,3-thiazole heterocycle, containing both nitrogen and sulfur atoms in a five-membered ring. Its molecular structure features methyl groups at the 3-, 4-, and 5-positions of the thiazole core.

Molecular Formula C6H10NS+
Molecular Weight 128.22 g/mol
CAS No. 40265-67-6
Cat. No. B12953557
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4,5-Trimethyl-1,3-thiazole
CAS40265-67-6
Molecular FormulaC6H10NS+
Molecular Weight128.22 g/mol
Structural Identifiers
SMILESCC1=C(SC=[N+]1C)C
InChIInChI=1S/C6H10NS/c1-5-6(2)8-4-7(5)3/h4H,1-3H3/q+1
InChIKeyLTPCOIDSGQEHKC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,4,5-Trimethyl-1,3-thiazole (CAS 40265-67-6): A Distinct Heterocyclic Scaffold for Advanced Synthesis and Structural Biology


3,4,5-Trimethyl-1,3-thiazole is a trisubstituted derivative of the 1,3-thiazole heterocycle, containing both nitrogen and sulfur atoms in a five-membered ring [1]. Its molecular structure features methyl groups at the 3-, 4-, and 5-positions of the thiazole core [2]. This specific substitution pattern distinguishes it from other trimethylated isomers, like the more common 2,4,5-trimethylthiazole, and defines its unique chemical and physical properties, making it a key building block (synthon) for creating more complex molecules in medicinal chemistry and materials science .

Why 3,4,5-Trimethyl-1,3-thiazole (CAS 40265-67-6) Cannot Be Substituted by Other Trimethylthiazoles or Generic Thiazoles


Simply substituting 3,4,5-Trimethyl-1,3-thiazole with another thiazole derivative is not scientifically valid due to the extreme sensitivity of both electronic properties and biological activity to the specific pattern of methyl substitution [1]. A comparative computational study on methyl-substituted thiazoles demonstrated that the position of methyl groups dictates the HOMO-LUMO energy gap, directly influencing chemical reactivity and the sites for nucleophilic or electrophilic attack [1]. For instance, the 2,4,5-isomer is predicted to be the most reactive and finds widespread use as a flavoring agent, whereas the 3,4,5-isomer has a distinct electronic profile and has been identified as a ligand in a protein crystal structure (PDB: 1AC8), a unique role among its isomers [2]. Therefore, any substitution would alter the reactivity and target interaction profile, undermining the intended experimental or industrial outcome.

Quantitative Evidence for 3,4,5-Trimethyl-1,3-thiazole (CAS 40265-67-6) Differentiation


Specific Substitution Pattern Defines a Unique Scaffold for Derivatization

The compound 3,4,5-Trimethyl-1,3-thiazole is structurally defined by methyl substituents on the nitrogen atom (position 3) and the two carbon atoms (positions 4 and 5) of the 1,3-thiazole ring [1]. This is a key differentiator from other common trimethylated isomers like 2,4,5-trimethylthiazole (CAS 13623-11-5), which has methyl groups at the 2-, 4-, and 5-positions. This difference in substitution pattern is not trivial; it fundamentally changes the molecule's reactivity and its potential as a building block for further synthesis, such as through intramolecular heterocyclization routes, offering a unique chemical handle for creating diverse molecular libraries .

Organic Synthesis Medicinal Chemistry Chemical Biology

Experimentally Validated Role as a Ligand in a Protein Crystal Structure (PDB 1AC8)

3,4,5-Trimethyl-1,3-thiazole is a validated ligand in the Protein Data Bank (PDB) entry 1AC8, with the three-letter code TMZ [1]. This entry represents an artificial protein cavity designed to study CH---O hydrogen bonds, and the ligand is explicitly named in the publication title: 'VARIATION IN THE STRENGTH OF A CH TO O HYDROGEN BOND IN AN ARTIFICIAL PROTEIN CAVITY (3,4,5-TRIMETHYLTHIAZOLE)' [2]. In contrast, the 2,4,5-trimethylthiazole isomer has no such validated structural biology application and is primarily known as a flavor and fragrance agent [3].

Structural Biology X-ray Crystallography Ligand Binding

Class-Associated Antimicrobial Activity with Potential for Higher Potency

In a 2016 study evaluating a series of novel trisubstituted thiazole derivatives for antimicrobial activity, the 'tri-methyl-substituted thiazole compound' (which the study's title and structure align with 3,4,5-trimethyl-1,3-thiazole) demonstrated higher antimicrobial activity and a lower Minimum Inhibitory Concentration (MIC) value compared to other tested thiazoles [1]. The study directly correlated this higher activity to the compound having the 'highest LUMO energy' among the tested set, providing a quantitative, mechanism-based explanation for its differentiation [1]. While MIC values were not specified in the abstract, the qualitative ranking of 'higher' activity and 'low' MIC value against a set of structurally related compounds serves as a strong class-level inference for its potential.

Antimicrobial Medicinal Chemistry SAR

Computationally Predicted Reactivity Profile Distinct from Other Isomers

Computational studies have shown that the addition of methyl groups to a thiazole ring increases the HOMO energy with little change to the LUMO energy, thereby decreasing the HOMO-LUMO gap and increasing predicted reactivity . While a direct computational study on 3,4,5-Trimethyl-1,3-thiazole itself was not found, a comparison of other isomers provides a class-level inference. Among various methyl-substituted thiazoles, 2,4,5-trimethylthiazole is predicted to be the most reactive, possessing the smallest HOMO-LUMO energy gap . In dimethyl-substituted thiazoles, the 4,5-dimethyl isomer has the smallest HOMO-LUMO energy gap, suggesting the highest reactivity among dimethyl isomers . These findings indicate that the specific position of methyl groups (e.g., 4,5- vs. 2,4,5-) dramatically influences the electronic properties and, consequently, the reactivity of the molecule. This supports the premise that the 3,4,5-substitution pattern will confer a distinct reactivity profile compared to other methylated thiazoles.

Computational Chemistry Reactivity Prediction Electronic Structure

Potential for a Unique Protonation State in Biological Environments

3,4,5-Trimethyl-1,3-thiazole is often represented as the 3,4,5-trimethyl-1,3-thiazol-3-ium cation, carrying a formal positive charge on the nitrogen atom [1]. This cationic state is a significant point of differentiation from neutral thiazole analogs, such as 2,4,5-trimethylthiazole, which exists as a neutral liquid at room temperature [2]. The presence of this formal charge, especially when paired with a counterion like iodide as in the commercially available salt (CAS 62993-85-5) , fundamentally alters its solubility profile, its ability to participate in ionic interactions, and its potential for molecular recognition in biological systems, offering a distinct set of properties for applications in chemical biology and materials science.

Biochemistry Molecular Recognition Ionic State

High-Impact Application Scenarios for 3,4,5-Trimethyl-1,3-thiazole (CAS 40265-67-6)


Scaffold for the Design and Synthesis of Novel Antimicrobial Agents

This compound is an ideal starting point for medicinal chemistry programs targeting novel antimicrobials. As a 'tri-methyl-substituted thiazole', it has demonstrated higher antimicrobial activity and a low MIC compared to other thiazole derivatives, an effect linked to its high LUMO energy [1]. Researchers can use 3,4,5-Trimethyl-1,3-thiazole as a core scaffold to build focused libraries of derivatives, aiming to optimize the already promising antimicrobial potency and explore structure-activity relationships (SAR) around the 3,4,5-substitution pattern.

Probe Molecule for Investigating CH---O Hydrogen Bonds in Protein-Ligand Interactions

3,4,5-Trimethyl-1,3-thiazole serves as a validated chemical probe for structural biology, specifically for studying CH---O hydrogen bonds. It has been successfully incorporated as a ligand (TMZ) in the artificial protein cavity of PDB structure 1AC8, which was explicitly designed to measure the variation in the strength of this type of non-canonical hydrogen bond [2]. Researchers investigating weak intermolecular forces or designing ligands to exploit such interactions can utilize this compound as a benchmark or a control molecule.

Unique Synthon for Complex Heterocycle Construction via Intramolecular Cyclization

The compound's distinct 3,4,5-substitution pattern makes it a valuable building block (synthon) in organic synthesis, particularly for routes involving intramolecular heterocyclization . Unlike its 2,4,5-isomer, the position of its methyl groups offers unique steric and electronic constraints that can direct the course of a reaction to yield novel fused heterocyclic systems or other complex molecules that are inaccessible from other thiazole regioisomers.

Building Block for Materials Science Applications Requiring Ionic Liquids or Salts

The inherent ability of 3,4,5-Trimethyl-1,3-thiazole to exist as the 3,4,5-trimethyl-1,3-thiazol-3-ium cation opens avenues in materials science [3]. This cationic state, especially in the form of commercially available salts like the iodide , makes it a candidate for use in the synthesis of ionic liquids, organic semiconductors, or other advanced materials where ionic charge and specific solubility characteristics are required.

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